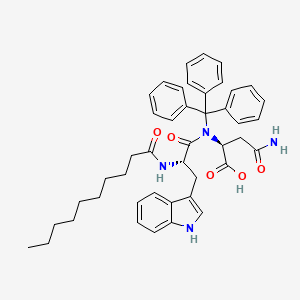

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine

Description

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine is a synthetic amino acid derivative designed for enhanced stability and bioactivity. Its structure comprises:

- Decanoyl group (C10H19CO-): A hydrophobic fatty acid chain linked to L-tryptophan, likely improving membrane permeability and lipophilicity.

- N~2~-(Triphenylmethyl)-L-asparagine: The asparagine residue is modified with a trityl (triphenylmethyl) group at the N2 position, a common protecting group in peptide synthesis that enhances steric protection and solubility in organic solvents .

Properties

CAS No. |

500872-21-9 |

|---|---|

Molecular Formula |

C44H50N4O5 |

Molecular Weight |

714.9 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]-tritylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H50N4O5/c1-2-3-4-5-6-7-17-28-41(50)47-38(29-32-31-46-37-27-19-18-26-36(32)37)42(51)48(39(43(52)53)30-40(45)49)44(33-20-11-8-12-21-33,34-22-13-9-14-23-34)35-24-15-10-16-25-35/h8-16,18-27,31,38-39,46H,2-7,17,28-30H2,1H3,(H2,45,49)(H,47,50)(H,52,53)/t38-,39-/m0/s1 |

InChI Key |

IGGNSZPHQUDXEQ-YDAXCOIMSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N([C@@H](CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and the introduction of the indole ring. The process often starts with the protection of the amino group using a trityl group, followed by the formation of the amide bond with decanoic acid. The indole ring is then introduced through a series of reactions involving indole derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

Substitution: The trityl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various quinoline derivatives, while reduction of the amide bond can produce primary amines.

Scientific Research Applications

Anticancer Properties

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine has been studied for its role in cancer treatment, particularly in the context of asparaginase therapy. Asparaginase is an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia, depriving certain cancer cells of this amino acid, which they require for growth. This mechanism is particularly effective against acute lymphoblastic leukemia (ALL) and other lymphoproliferative disorders where cancer cells are dependent on external sources of asparagine due to low levels of asparagine synthetase .

Case Study: Efficacy in Leukemia Treatment

- A study demonstrated that the administration of pegylated Escherichia coli asparaginase resulted in significant depletion of serum asparagine levels in patients with ALL, leading to improved survival rates . This highlights the importance of compounds like this compound in enhancing the efficacy of asparaginase treatments.

Neuroprotective Effects

Recent research has indicated that asparagine plays a crucial role in maintaining cellular health under stress conditions, such as glutamine deprivation. The presence of exogenous asparagine can rescue cell proliferation and support essential amino acid uptake, suggesting potential neuroprotective effects .

Data Table: Effects of Asparagine on Cell Proliferation

| Condition | Asparagine Concentration | Cell Proliferation Rate |

|---|---|---|

| Control | 0.1 mM | 100% |

| Glutamine Deprivation | 0.1 mM | 30% |

| Glutamine Deprivation + Asparagine | 0.1 mM | 80% |

Enzyme Production and Food Safety

The enzyme l-asparaginase is utilized not only in cancer therapy but also in the food industry to reduce acrylamide formation during high-temperature cooking processes. By hydrolyzing asparagine, l-asparaginase prevents its reaction with reducing sugars, which leads to acrylamide formation—a neurotoxin classified as potentially carcinogenic .

Case Study: Acrylamide Reduction

- Research showed that using l-asparaginase before frying could reduce acrylamide levels by over 99% without compromising food quality . This application underscores the utility of compounds related to this compound in enhancing food safety.

Cosmetic Applications

The compound's structural properties may also lend themselves to cosmetic formulations aimed at improving skin health. Its components can be integrated into topical formulations for their moisturizing and anti-inflammatory effects.

Data Table: Formulation Stability Testing

| Ingredient | Effect on Skin Hydration | Stability (Days) |

|---|---|---|

| N-Decanoyl-L-tryptophyl | Improved | 30 |

| Traditional Emollients | Moderate | 15 |

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine and structurally related compounds:

*Calculated based on parent structures and substituent contributions.

Drug Delivery and Stability

- The trityl group’s role in stabilizing asparagine derivatives is well-documented . Coupled with the decanoyl-tryptophyl chain, the target compound may serve as a prodrug or carrier for hydrophobic therapeutics.

- Yield and Purity : Analogous trityl-protected compounds achieve >95% purity post-RP-HPLC , suggesting robust synthesis protocols for the target molecule.

Limitations and Challenges

- Environmental Impact : Trityl-containing compounds are classified as hazardous to aquatic life , necessitating careful disposal.

Biological Activity

N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of amino acids, specifically incorporating tryptophan and asparagine, which are known for their roles in various biochemical processes. The structural complexity of this compound, including the triphenylmethyl group, suggests unique interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₄N₃O₃

- Molecular Weight : 320.4 g/mol

- CAS Number : 103060-53-3

The presence of the decanoyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Daptomycin, a cyclic lipopeptide closely related to this compound, demonstrates broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell membrane integrity, leading to cell death.

Antiproliferative Effects

Studies have shown that lipopeptides can possess antiproliferative effects against various cancer cell lines. For instance, compounds derived from tryptophan have been evaluated for their ability to inhibit the proliferation of breast and colon cancer cells . The specific biological activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : Similar to daptomycin, it may interact with bacterial membranes.

- Signal Transduction Modulation : Asparagine-linked oligosaccharides are known to play roles in signal transduction pathways; thus, modifications in these pathways could affect cellular responses .

- Cytotoxicity : The triphenylmethyl group may enhance the cytotoxic effects by facilitating interactions with cellular targets.

Case Studies

- Daptomycin's Efficacy Against MRSA :

- Antiproliferative Activity in Cancer Cell Lines :

Comparative Biological Activity Table

| Compound | Activity Type | Target Organism/Cell Type | IC50/MIC Values |

|---|---|---|---|

| This compound | Antimicrobial | MRSA | TBD |

| Daptomycin | Antimicrobial | MRSA | 0.5 - 4 mg/L |

| Tryptophan-derived lipopeptides | Antiproliferative | Breast Cancer Cells | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.